(4-Cyano-2-ethoxyphenyl) butanoate
Description
(4-Cyano-2-ethoxyphenyl) butanoate is a synthetic ester characterized by a phenyl ring substituted with a cyano (-CN) group at the para position and an ethoxy (-OCH₂CH₃) group at the ortho position, esterified with butanoic acid. The cyano group enhances polarity and metabolic stability, while the ethoxy substituent may influence steric interactions and bioavailability. The butanoate chain contributes to volatility and solubility profiles, distinguishing it from shorter-chain esters like acetates .
Properties
IUPAC Name |
(4-cyano-2-ethoxyphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-13(15)17-11-7-6-10(9-14)8-12(11)16-4-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFLCXJYRJMMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2-ethoxyphenyl butyrate can be synthesized through the esterification of 4-cyano-2-ethoxyphenol with butyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of (4-Cyano-2-ethoxyphenyl) butanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-ethoxyphenyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2-ethoxyphenol and butyric acid.
Reduction: Reduction of the cyano group can lead to the formation of amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Cyano-2-ethoxyphenol and butyric acid.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-ethoxyphenyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4-Cyano-2-ethoxyphenyl) butanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester functionality can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The ethoxy group introduces steric hindrance, which may slow metabolic degradation compared to simpler esters.
- The butanoate chain (C4) balances volatility and solubility, unlike shorter-chain acetates (C2) or longer-chain hexanoates (C6), which are more volatile or lipophilic, respectively .
Nematicidal and Antimicrobial Properties
- Butyl butanoate demonstrates strong nematicidal activity against Meloidogyne javanica (LC₅₀: 0.12 mg/mL) and inhibits egg hatching .
- Structurally related esters, such as hexyl 2-methylbutanoate and pentyl propanoate, also exhibit nematicidal activity, suggesting that ester chain length and branching influence efficacy .
Volatile Organic Compound (VOC) Profiles
- Esters like hexyl acetate and butyl 2-methylbutanoate dominate apple VOC profiles, contributing to fruity aromas. In contrast, butyl butanoate is linked to off-flavors during storage .
Physicochemical Properties
| Property | This compound | Butyl butanoate | Ethyl 2-(4-cyanophenyl)acetate |
|---|---|---|---|
| Boiling Point | ~300°C (estimated) | 166°C | 295°C |
| Water Solubility | Low (cyano enhances polarity) | Insoluble | Low |
| LogP (Lipophilicity) | ~2.5 (estimated) | 2.83 | 1.92 |
Notes:
- The cyano group reduces LogP compared to non-polar analogs, improving solubility in polar solvents.
- The ethoxy group may increase stability against hydrolysis compared to methyl or acetoxy substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
